Application: This compound is used in cell culture and chromatography.
Application: This compound can form molecular adducts with commercially important herbicides and pesticides.
Application: This compound is used in the field of chemical detection.
3-Amino-4-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula and a molecular weight of 196.16 g/mol. It is characterized by the presence of an amino group, a methyl group, and a nitro group attached to a benzoic acid structure. This compound typically appears as a yellow crystalline powder and is sparingly soluble in water, making it suitable for various chemical and biological applications .
Common reagents used in these reactions include potassium permanganate for oxidation, iron powder with hydrochloric acid for reduction, and sodium hydroxide for substitution reactions .
Research indicates that 3-Amino-4-methyl-5-nitrobenzoic acid exhibits significant biological activity. It has been investigated for its potential therapeutic effects, particularly in the context of pharmaceutical research. The compound's ability to interact with biological systems may be attributed to its functional groups, which can influence enzyme activity and cellular signaling pathways. Additionally, it may serve as a non-ionic organic buffering agent in biological studies .
The synthesis of 3-Amino-4-methyl-5-nitrobenzoic acid typically involves the following steps:
3-Amino-4-methyl-5-nitrobenzoic acid has various applications in different fields:
Studies on the interactions of 3-Amino-4-methyl-5-nitrobenzoic acid with other molecules indicate that it can form complexes with metal ions and other organic compounds. These interactions may enhance its efficacy as a pharmaceutical agent or as part of biochemical assays. The unique combination of functional groups allows it to engage in diverse chemical interactions, making it a valuable compound in research settings .
Several compounds share structural similarities with 3-Amino-4-methyl-5-nitrobenzoic acid. Below are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Amino-3-methyl-5-nitrobenzoic acid | Different position of amino group | |
| 2-Nitro-3-amino-4-methylbenzoic acid | Contains a bromine atom; different reactivity | |
| Methyl 4-amino-3-methyl-5-nitrobenzoate | Methyl ester derivative; altered solubility |
The uniqueness of 3-Amino-4-methyl-5-nitrobenzoic acid lies in its specific arrangement of functional groups (amino, methyl, and nitro) on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This structural configuration enhances its potential applications in pharmaceuticals and organic synthesis, setting it apart from other related compounds .
This substitution pattern creates significant electronic and steric interactions between adjacent functional groups. The amino group at position 3 and methyl group at position 4 are in ortho relationship to each other, while the methyl group at position 4 and nitro group at position 5 form another ortho pair [1]. Such proximity results in notable steric crowding and influences the overall molecular conformation.
The electron-withdrawing nitro group and electron-donating amino group create a push-pull electronic system across the benzene ring [4] [5]. This arrangement significantly affects the electron density distribution, with the nitro group decreasing electron density at positions 3 and 5, while the amino group increases electron density at positions 2, 4, and 6 [6] [4]. The methyl group provides weak electron donation through hyperconjugation, moderately influencing the electronic properties at adjacent positions [4].
The spatial arrangement of functional groups in 3-amino-4-methyl-5-nitrobenzoic acid creates multiple intramolecular interactions that significantly influence molecular stability and conformation. The carboxyl group exhibits typical characteristics of aromatic carboxylic acids, with the carbonyl carbon maintaining sp² hybridization and planar geometry [7] [8].
Intramolecular hydrogen bonding plays a crucial role in stabilizing the molecular conformation. The amino group at position 3 can potentially form weak hydrogen bonds with the carboxyl oxygen, although this interaction is limited due to the meta positioning [9] [10]. More significantly, resonance interactions between the amino group and the benzene ring contribute to electron delocalization [9].
The nitro group at position 5 exhibits electron-withdrawing effects through both inductive (-I) and mesomeric (-M) mechanisms [5] [11]. This group typically shows slight deviation from planarity with the benzene ring, with dihedral angles ranging from 2.6° to 11.7° observed in similar nitroaromatic compounds [12] [13] [14]. The methyl group at position 4 provides steric bulk and weak electron donation, influencing the conformation of adjacent groups [4].
Electronic conjugation between functional groups creates extended π-electron systems. The amino group participates in resonance with the benzene ring, while the nitro group acts as a strong π-electron acceptor [9] [5]. This conjugative interaction significantly affects the bond order and electron density distribution throughout the molecular framework.
The bond lengths in 3-amino-4-methyl-5-nitrobenzoic acid reflect the electronic influence of multiple substituents on the benzene ring system. Aromatic C-C bonds within the benzene ring typically range from 1.39 to 1.40 Å, consistent with partial double bond character due to π-electron delocalization [15] [16].
The carboxyl group exhibits characteristic bond lengths with the C=O bond measuring approximately 1.20-1.22 Å and the C-O bond ranging from 1.25-1.27 Å [7] [8]. These values reflect the resonance stabilization within the carboxyl functionality. The C-C bond connecting the carboxyl group to the benzene ring typically measures 1.49-1.50 Å, representing a sp²-sp² single bond [15].
Amino group bonds show C-N bond lengths of approximately 1.35-1.40 Å, indicating partial double bond character due to resonance with the aromatic system [17]. The nitro group displays N-O bond lengths of 1.22-1.24 Å, characteristic of electron-deficient nitrogen in the nitro functionality [18] [14].
Bond angles throughout the molecule reflect the sp² hybridization of carbon atoms in the benzene ring and carboxyl group. C-C-C angles in the benzene ring maintain approximately 120°, though slight deviations occur due to substituent effects [19] [7]. The carboxyl group exhibits C-C=O angles of 119-120° and O=C-O angles of 122-124°, consistent with trigonal planar geometry [7] [8].
Substituent-induced angle distortions are observed at substitution sites. The C-C-N angle at the amino position ranges from 118-122°, while the C-C-NO₂ angle at the nitro position spans 116-122° [19]. These variations reflect the electronic and steric influence of the respective functional groups [9] [20].
| Bond Type | Typical Length (Å) | Electronic Character |
|---|---|---|
| C-C (benzene ring) | 1.39-1.40 | Aromatic delocalization |
| C=O (carboxyl) | 1.20-1.22 | Double bond character |
| C-O (carboxyl) | 1.25-1.27 | Resonance stabilized |
| C-N (amino) | 1.35-1.40 | Partial double bond |
| N-O (nitro) | 1.22-1.24 | Electron-deficient N |
| C-CH₃ (methyl) | 1.50-1.52 | sp²-sp³ single bond |
The three-dimensional molecular geometry of 3-amino-4-methyl-5-nitrobenzoic acid is primarily determined by the planar benzene ring and the spatial orientation of substituent groups. The benzene ring maintains strict planarity with all carbon atoms lying within the same plane [15] [19].
Carboxyl group geometry exhibits trigonal planar configuration around the carbonyl carbon, with the entire -COOH moiety typically showing slight deviation from the benzene ring plane [21] [10]. Dihedral angles between carboxyl groups and benzene rings in substituted benzoic acids range from 0.26° to 28.61°, depending on steric and electronic factors [9] [10].
The nitro group demonstrates significant conformational flexibility, with dihedral angles relative to the benzene ring varying from 2.6° to 90° in different crystal structures [12] [18] [22] [23]. In the case of ortho-substituted nitrobenzenes, steric hindrance from adjacent groups can force the nitro group out of plane, while meta and para positions typically allow greater planarity [22] [14].
Amino group configuration shows pyramidal geometry around nitrogen with C-N-H angles of approximately 115-120° [24]. The nitrogen lone pair can participate in resonance with the benzene ring, creating partial planar character and reducing the pyramidal nature [9].
The methyl group adopts tetrahedral geometry with C-H bonds oriented to minimize steric interactions with adjacent substituents [19]. The C-C-CH₃ angle typically ranges from 120-122°, reflecting slight distortion from ideal tetrahedral geometry due to sp²-sp³ hybridization [24].
Molecular dipole moment results from the vectorial sum of individual bond dipoles, with the electron-withdrawing nitro group and electron-donating amino group creating substantial molecular polarity [25]. This dipolar character significantly influences intermolecular interactions and crystal packing arrangements.
3-Amino-4-methyl-5-nitrobenzoic acid exists among a diverse family of isomeric compounds that share the same molecular formula C₈H₈N₂O₄ but differ in structural arrangement and functional group positioning [26] [27] . These isomeric relationships provide valuable insights into structure-property relationships and substitution pattern effects.
Positional isomers represent the most common type of isomerism for this compound family. 2-Amino-4-methyl-5-nitrobenzoic acid, 4-amino-2-methyl-3-nitrobenzoic acid, and 5-amino-2-methyl-3-nitrobenzoic acid constitute major positional isomers where the relative positions of amino, methyl, and nitro groups differ while maintaining the same connectivity pattern [29] .
Functional group isomers involve structural modifications of the substituent groups themselves. 4-Methylamino-3-nitrobenzoic acid (CAS: 41263-74-5) represents a significant functional isomer where the primary amino group is replaced by a secondary methylamino group [30]. This modification fundamentally alters electronic properties and hydrogen bonding capacity.
Constitutional isomers involve different connectivity patterns while preserving molecular formula. These include compounds where methyl, amino, and nitro substituents occupy alternative ring positions relative to the carboxyl group, creating distinct substitution patterns such as 2,3,5-trisubstituted or 2,4,6-trisubstituted arrangements [27] [31].
Stereoisomerism is generally not applicable to this compound family due to the absence of chiral centers and restricted rotation around aromatic C-C bonds. However, conformational isomers may exist due to rotational freedom around the C-COOH bond and variable orientations of the nitro group relative to the benzene ring plane [12] [22].
Tautomeric forms represent another isomeric possibility, particularly involving keto-enol equilibrium in the carboxyl group or amino-imino tautomerism. However, these forms are typically unfavorable for aromatic carboxylic acids and amino compounds under standard conditions [32].
| Isomer Type | Example | CAS Number | Key Structural Difference |
|---|---|---|---|
| Positional | 2-amino-4-methyl-5-nitrobenzoic acid | Theoretical | Different substitution pattern |
| Functional | 4-methylamino-3-nitrobenzoic acid | 41263-74-5 | Secondary vs primary amino |
| Constitutional | 3-amino-5-methyl-4-nitrobenzoic acid | Theoretical | Alternative connectivity |
| Conformational | Rotational forms | N/A | Different spatial orientations |
Irritant